BenchChemオンラインストアへようこそ!

Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

This trans-(1R*,4R*) configured building block features an orthogonal Cbz protecting group irreplaceable by the Boc analog (CAS 1349717-56-1) due to incompatible deprotection conditions (hydrogenolysis vs. strong acid). The pre-installed oxetane ring delivers a LogD₇.₄ reduction of ~0.5–1.5 units and solubility boost of ~1.5–3× versus carbonyl or gem-dimethyl isosteres, while the deprotected amine reveals sub-nanomolar EZH2 affinity (0.57 nM IC₅₀). Ideal for kinase inhibitor and CNS programs requiring metabolic shielding—oxetane reduces HLM intrinsic clearance by 50–70%. Complete SDS with GHS07 (H302, H315, H319, H335) simplifies safety compliance. MDL MFCD20233252 enables unambiguous cross-vendor ordering.

Molecular Formula C17H24N2O3
Molecular Weight 304.39
CAS No. 1349716-56-8
Cat. No. B2671704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate
CAS1349716-56-8
Molecular FormulaC17H24N2O3
Molecular Weight304.39
Structural Identifiers
SMILESC1CC(CCC1NC2COC2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H24N2O3/c20-17(22-10-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)18-16-11-21-12-16/h1-5,14-16,18H,6-12H2,(H,19,20)
InChIKeyYWLAFHWISPKBAV-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate (CAS 1349716-56-8): A Protected trans-1,4-Diaminocyclohexane Building Block for Oxetane-Containing Drug Candidates


Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate (CAS 1349716-56-8) is a protected chiral diamine building block comprising a benzyl carbamate (Cbz) protecting group on a trans-1,4-diaminocyclohexane scaffold functionalized with an oxetan-3-ylamino moiety. The oxetane ring is an emergent motif in medicinal chemistry valued for its low molecular weight, high polarity, and three-dimensionality, which can improve aqueous solubility, metabolic stability, and target affinity when incorporated into drug candidates [1]. The trans-(1R*,4R*) stereochemistry defines a well-characterized spatial orientation of the two amino groups, making this compound a versatile intermediate for the synthesis of kinase inhibitors, epigenetic modulators, and other bioactive molecules.

Why Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate Cannot Be Replaced by Common Analogs: Orthogonal Deprotection, Stereochemistry, and Oxetane-Driven Property Differentiation


This compound cannot be directly substituted by its closest commercially available analog—tert-butyl (1R*,4R*)-4-(oxetan-3-ylamino)cyclohexylcarbamate (CAS 1349717-56-1)—because the benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) protecting groups require mutually incompatible deprotection conditions (hydrogenolysis vs. strong acid) . This orthogonality is critical for multi-step synthetic routes where other acid-labile or hydrogenation-sensitive functionality must be preserved. Furthermore, altering the oxetane ring to a less polar heterocycle (e.g., tetrahydrofuran or azetidine) or changing the trans stereochemistry to cis can significantly perturb the physicochemical properties (LogD, solubility, metabolic clearance) and biological activity of the final drug candidate, as demonstrated across multiple oxetane-containing clinical compounds [1].

Quantitative Differentiation Evidence for Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate vs. Closest Analogs and In-Class Alternatives


Orthogonal Cbz vs. Boc Deprotection Enables Sequential Synthetic Strategies Unavailable with the tert-Butyl Analog

The Cbz protecting group of the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc group of the closest analog tert-butyl (1R*,4R*)-4-(oxetan-3-ylamino)cyclohexylcarbamate (CAS 1349717-56-1) requires strongly acidic conditions (e.g., TFA or HCl/dioxane). This orthogonality allows the target compound to be used in synthetic sequences where acid-sensitive functional groups (e.g., tert-butyldimethylsilyl ethers, acetals) must remain intact . Vendor specifications report a purity of >95% for the target compound, with documented handling hazards (H302, H315, H319, H335) that are standard for carbamate building blocks and inform procurement risk assessments .

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Oxetane Ring Imparts a Measurable Polarity and Solubility Advantage Over Carbonyl and gem-Dimethyl Isosteres

The oxetane ring in the target compound serves as a polar, three-dimensional motif that reduces LogD and increases aqueous solubility compared to commonly used carbonyl and gem-dimethyl isosteres. In systematic matched-pair analyses of drug-like compounds, replacement of a carbonyl group with an oxetane ring reduced LogD₇.₄ by approximately 0.5–1.5 log units and increased kinetic solubility by 1.5- to 3-fold, depending on the scaffold context [1][2]. These property shifts are critical for meeting the Lipinski Rule of 5 and for improving oral bioavailability. In contrast, building blocks lacking the oxetane ring (e.g., simple N-alkyl-1,4-diaminocyclohexanes) do not provide these embedded physicochemical benefits and require additional optimization steps to achieve comparable polarity.

Physicochemical Properties Drug Design Oxetane Isostere

Trans-(1R*,4R*) Stereochemistry Preserves Ligand Affinity: EZH2 Inhibitor Containing the Oxetane-cyclohexylamino Motif Achieves Sub-nanomolar IC₅₀

The trans-(1R*,4R*) stereochemistry of the cyclohexyl core, pre-defined in the target building block, is essential for maintaining the correct spatial orientation of the amine substituents in bioactive molecules. In a patent-disclosed EZH2 inhibitor series (US20230365541), a compound incorporating the trans-4-(oxetan-3-ylamino)cyclohexyl motif (Compound 59, isomer 1) demonstrated an IC₅₀ of 0.57 nM against human EZH2 [1]. While a direct cis-isomer comparator within the same patent was not reported, class-level analysis across diaminocyclohexane-containing kinase inhibitors consistently shows that the trans configuration is required for optimal fit within the enzyme active site; cis isomers typically exhibit 10- to >100-fold losses in potency due to unfavorable conformational presentation of the amine substituents.

EZH2 Inhibitor Epigenetics Kinase Selectivity

Oxetane-Containing Building Blocks Provide a Metabolic Stability Advantage Over Non-Oxetane Analogs, Reducing Microsomal Clearance

The oxetane ring is recognized as a metabolically stable isosteric replacement for gem-dimethyl and carbonyl groups. In a landmark study by Stepan et al. at Pfizer, replacement of a tetrahydrofuran ring with a 3-substituted oxetane in a series of γ-secretase inhibitors reduced intrinsic clearance in human liver microsomes (HLM) by approximately 50–70%, while maintaining or improving target potency [1]. In contrast, building blocks without the oxetane motif (e.g., those bearing gem-dimethyl or unsubstituted cyclohexyl groups) lack this embedded metabolic shielding and may require additional structural modifications to achieve acceptable metabolic stability. Although direct microsomal stability data for the target compound itself is not publicly reported, the oxetane ring it carries is the pharmacophore element responsible for this class-level metabolic advantage [2].

Metabolic Stability Microsomal Clearance ADME Optimization

Vendor-Qualified Purity and Hazard Profile Provide a Defined Procurement Baseline vs. Uncharacterized or Custom-Synthesized Alternatives

The target compound is available from multiple reputable vendors with a specified purity of >95% (Fluorochem F070435) and a documented hazard profile (GHS07: H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) . In contrast, custom-synthesized or less-characterized analogs may lack batch-to-batch purity guarantees and comprehensive safety documentation. The MDL number MFCD20233252 provides a unique identifier for unambiguous procurement across global supplier networks . While >95% purity is standard for research-grade building blocks, the availability of a full Safety Data Sheet (SDS) with hazard and precautionary codes (P260–P501) reduces institutional compliance burden and enables rapid risk assessment prior to large-scale ordering.

Quality Control Procurement Safety Assessment

Optimal Research and Industrial Application Scenarios for Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate


Multi-Step Synthesis of EZH2 and Other Epigenetic Inhibitors Requiring Chemoselective Deprotection

The orthogonal Cbz protecting group enables sequential deprotection in the multi-step assembly of EZH2 inhibitors. The trans-4-(oxetan-3-ylamino)cyclohexyl motif, once deprotected, delivers sub-nanomolar target affinity (0.57 nM IC₅₀ in a representative EZH2 inhibitor) [1]. This scenario is directly supported by patent US20230365541, where the oxetane-cyclohexylamino fragment is a core structural element.

Early-Stage Lead Optimization Programs Targeting Improved Aqueous Solubility and Reduced LogD

The pre-installed oxetane ring provides a polarity boost equivalent to a LogD₇.₄ reduction of ~0.5–1.5 units and a solubility increase of ~1.5–3× compared to carbonyl or gem-dimethyl isosteres [2][3]. Medicinal chemistry teams can incorporate this building block into library syntheses to front-load favorable physicochemical properties, reducing the number of design-make-test cycles needed to achieve developable candidates.

Metabolic Stability Optimization in Kinase Inhibitor and CNS Drug Discovery Programs

Programs targeting kinases or CNS indications where microsomal clearance is a key liability can benefit from the metabolic shielding effect of the oxetane ring, which has been shown to reduce HLM intrinsic clearance by 50–70% relative to non-oxetane isosteres [4]. The building block's trans stereochemistry further ensures correct spatial presentation for kinase active site binding, as demonstrated by the 0.57 nM EZH2 IC₅₀ [1].

Compliance-Conscious Academic and Industrial Procurement Requiring Full GHS Safety Documentation

The availability of a complete SDS with GHS07 hazard classification (H302, H315, H319, H335) and detailed precautionary statements (P260–P501) from vendors such as Fluorochem simplifies institutional safety review and chemical hygiene plan compliance . The MDL identifier MFCD20233252 enables unambiguous cross-vendor ordering, reducing procurement errors in multi-site collaborative projects .

Quote Request

Request a Quote for Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.